1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1423032-80-7
VCID: VC2875271
InChI: InChI=1S/C7H6ClN3O2S/c1-11-7-5(3-10-11)2-6(4-9-7)14(8,12)13/h2-4H,1H3
SMILES: CN1C2=NC=C(C=C2C=N1)S(=O)(=O)Cl
Molecular Formula: C7H6ClN3O2S
Molecular Weight: 231.66 g/mol

1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride

CAS No.: 1423032-80-7

Cat. No.: VC2875271

Molecular Formula: C7H6ClN3O2S

Molecular Weight: 231.66 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride - 1423032-80-7

Specification

CAS No. 1423032-80-7
Molecular Formula C7H6ClN3O2S
Molecular Weight 231.66 g/mol
IUPAC Name 1-methylpyrazolo[3,4-b]pyridine-5-sulfonyl chloride
Standard InChI InChI=1S/C7H6ClN3O2S/c1-11-7-5(3-10-11)2-6(4-9-7)14(8,12)13/h2-4H,1H3
Standard InChI Key RNHDFNHDSFLDGZ-UHFFFAOYSA-N
SMILES CN1C2=NC=C(C=C2C=N1)S(=O)(=O)Cl
Canonical SMILES CN1C2=NC=C(C=C2C=N1)S(=O)(=O)Cl

Introduction

Structural Characteristics and Chemical Identity

Molecular Structure and Identification

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride consists of a fused heterocyclic system containing pyrazole and pyridine rings, with a sulfonyl chloride group at the 5-position and a methyl group attached to one of the nitrogen atoms. This compound possesses a distinctive chemical structure that contributes to its reactivity and versatility in organic synthesis. The presence of multiple nitrogen atoms in the heterocyclic system creates interesting electronic distributions that influence its chemical behavior. The sulfonyl chloride functional group serves as a reactive center for numerous transformations, particularly nucleophilic substitution reactions that are valuable in medicinal chemistry applications.

Chemical Identification Parameters

The compound has specific chemical identifiers that allow for its precise identification in chemical databases and literature. These identifiers include the CAS registry number, IUPAC nomenclature, molecular formula, and various structural representation codes. The structured data regarding these identification parameters is presented in Table 1 below:

ParameterValue
IUPAC Name1-methylpyrazolo[3,4-b]pyridine-5-sulfonyl chloride
CAS Number1423032-80-7
Molecular FormulaC₇H₆ClN₃O₂S
Molecular Weight231.66 g/mol
InChIInChI=1S/C7H6ClN3O2S/c1-11-7-5(3-10-11)2-6(4-9-7)14(8,12)13/h2-4H,1H3
InChI KeyRNHDFNHDSFLDGZ-UHFFFAOYSA-N
Canonical SMILESCN1C2=NC=C(C=C2C=N1)S(=O)(=O)Cl

Physical and Chemical Properties

Physical Characteristics

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride typically exists as a solid at standard temperature and pressure, with physical properties that are characteristic of heterocyclic sulfonyl chlorides. The compound's fused ring system contributes to its stability, while the sulfonyl chloride group introduces specific reactivity patterns. The molecular weight of 231.66 g/mol places it in the range of low-molecular-weight organic compounds that are often suitable for pharmaceutical development. The physical state and appearance of this compound are important considerations for handling, storage, and experimental design in research settings.

Chemical Properties and Reactivity

The chemical properties of 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride are largely dominated by the sulfonyl chloride functional group, which is highly reactive toward nucleophiles. This reactivity pattern enables a wide range of chemical transformations that are useful in synthetic organic chemistry. The heterocyclic ring system influences the electronic distribution within the molecule, potentially affecting the reactivity of the sulfonyl chloride group. The compound may be sensitive to moisture, as sulfonyl chlorides can undergo hydrolysis to form sulfonic acids. Understanding these chemical properties is essential for designing synthetic routes and handling protocols for this compound.

Synthesis Methods

Laboratory-Scale Synthesis

The synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride typically involves a careful reaction sequence starting from the parent heterocycle. The primary synthetic approach involves the reaction of 1-methyl-1H-pyrazolo[3,4-b]pyridine with chlorosulfonic acid under controlled conditions to ensure selective formation of the sulfonyl chloride group at the desired position. This reaction must be conducted at low temperatures, typically below room temperature, to prevent decomposition and undesired side reactions that could reduce yield and purity. The careful control of reaction parameters such as temperature, reaction time, and reagent concentrations is crucial for achieving high selectivity and yield in this transformation.

Industrial Production Methods

In industrial settings, the production of 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride may employ continuous flow processes to enhance efficiency and yield. These continuous flow systems offer advantages over batch processes, including improved heat transfer, better control of reaction parameters, and increased safety when handling reactive intermediates. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality across production batches. Industrial scale production might also implement in-line analytical techniques to monitor reaction progress and product quality in real-time, facilitating process optimization and quality control.

Chemical Reactions

Types of Reactions

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride participates in various chemical reactions, primarily driven by the reactivity of the sulfonyl chloride functional group. The most significant reaction type is nucleophilic substitution, where the chlorine atom of the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, and thiols. These reactions lead to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively, which are valuable intermediates in pharmaceutical synthesis. The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions. The heterocyclic portion of the molecule may participate in various transformations depending on the reaction conditions and reagents employed.

Common Reagents and Reaction Conditions

The reactions of 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride typically employ specific reagents and conditions to achieve the desired transformations. Common nucleophiles used include various primary and secondary amines, alcohols of different structures, and thiols with diverse substituent patterns. These reactions are often conducted in aprotic solvents such as dichloromethane, acetonitrile, or tetrahydrofuran to minimize side reactions and maximize yields. Base catalysts, such as triethylamine or pyridine, are frequently employed to neutralize the hydrogen chloride generated during nucleophilic substitution reactions. The careful selection of reaction conditions is crucial for achieving high selectivity and yield in these transformations.

Products and Derivatives

The chemical reactions of 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride generate a diverse array of products and derivatives with potential applications in medicinal chemistry. The sulfonamide derivatives, formed by reaction with amines, are particularly important in pharmaceutical research due to their potential biological activities. Sulfonate esters, produced by reaction with alcohols, can serve as intermediates for further transformations or as protecting groups in multistep syntheses. Sulfonothioate derivatives, resulting from reaction with thiols, offer unique reactivity patterns that can be exploited in various synthetic applications. These diverse product types illustrate the versatility of this compound as a synthetic intermediate in organic and medicinal chemistry.

Applications in Research

Medicinal Chemistry Applications

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride serves as an important intermediate in medicinal chemistry for the synthesis of potential therapeutic agents. The compound is utilized in the development of kinase inhibitors, which are an important class of drugs targeted at various diseases including cancer and inflammatory conditions. The sulfonamide derivatives of this compound have shown promise as anti-inflammatory agents, with some derivatives exhibiting activity comparable to established drugs in this category. The strategic incorporation of the pyrazolopyridine scaffold into molecular designs can influence properties such as target selectivity, metabolic stability, and pharmacokinetic profile. The versatility of this building block allows medicinal chemists to generate diverse compound libraries for biological screening and structure-activity relationship studies.

Biological Research Applications

Beyond its role in medicinal chemistry, 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride finds applications in broader biological research contexts. The compound is employed in the development of chemical probes for studying enzyme activity and protein interactions, providing valuable tools for elucidating biological mechanisms. These chemical probes can incorporate reporter groups or affinity tags through the reactive sulfonyl chloride functionality, enabling detection or isolation of specific biological targets. The development of such molecular tools contributes to advances in chemical biology and the understanding of complex biological systems at the molecular level. The strategic utilization of this compound in probe design illustrates the intersection of synthetic organic chemistry and biological research.

Industrial and Agrochemical Applications

The applications of 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride extend beyond pharmaceutical and biological research into industrial and agrochemical domains. The compound serves as a building block in the production of specialty chemicals with diverse applications. In the agrochemical sector, derivatives of this compound may be explored for potential pesticidal, fungicidal, or herbicidal properties, contributing to the development of crop protection agents. The heterocyclic scaffold and the reactive sulfonyl chloride group provide a versatile platform for designing molecules with specific properties required for various industrial applications. These applications highlight the broad utility of this compound beyond its prominent role in medicinal chemistry.

Mechanism of Action

Chemical Reactivity Mechanisms

The mechanism of action of 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride at the molecular level is primarily related to its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is driven by the sulfonyl chloride functional group, which readily undergoes nucleophilic substitution reactions. In these reactions, the nucleophile attacks the sulfur atom of the sulfonyl chloride group, displacing the chloride ion and forming a new covalent bond. The electronic properties of the pyrazolopyridine ring system can influence the reactivity of the sulfonyl chloride group through electronic effects transmitted through the molecular framework. Understanding these mechanistic details is important for predicting the behavior of this compound in various chemical transformations and designing effective synthetic routes.

Biochemical Interactions

When derivatives of 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride are developed for biological applications, their mechanisms of action often involve specific interactions with biological macromolecules such as proteins or enzymes. The pyrazolopyridine scaffold can engage in various non-covalent interactions, including hydrogen bonding, π-stacking, and hydrophobic interactions, contributing to binding affinity and selectivity for biological targets. For compounds designed as kinase inhibitors, the heterocyclic system may mimic the adenine portion of ATP, leading to competitive inhibition of kinase activity. These biochemical interactions determine the biological activities of derivatives synthesized from this compound, highlighting the importance of rational design in medicinal chemistry applications.

Comparison with Similar Compounds

Structural Analogs

Several structural analogs of 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride exist, each with distinctive properties and applications. The parent heterocycle, 1H-pyrazolo[3,4-b]pyridine, lacks the sulfonyl chloride group and consequently exhibits substantially different reactivity patterns, being less reactive in nucleophilic substitution reactions. This difference highlights the transformative effect of the sulfonyl chloride functionality on chemical behavior. Another related compound is 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide, which is formed by the substitution of the sulfonyl chloride group with an amine. This derivative displays different solubility, stability, and reactivity characteristics compared to the sulfonyl chloride precursor. These structural relationships form a family of compounds with graduated properties that can be exploited in various applications.

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